Sanguinarine sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hydrogen sulfate;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.H2O4S/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;1-5(2,3)4/h2-8H,9-10H2,1H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZBWCCJLPCEQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230057 | |
| Record name | Sanguinarine, sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8006-58-4 | |
| Record name | Sanguinarine, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sanguinarine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sanguinarine, sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Pathway Details
Research indicates that this compound can be synthesized via sulfonation of sanguinarine or its precursors. For example, in patent CN105494380A, sanguinarine is reacted with sulfuric acid under controlled conditions to generate the sulfate salt. The process involves:
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Sanguinarine + sulfuric acid | Mild heating, controlled pH | This compound |
The reaction mechanism involves electrophilic sulfonation of the alkaloid, forming the sulfate salt, which is then purified through recrystallization.
Biosynthetic Production in Microorganisms
Advances in metabolic engineering have enabled biosynthesis of this compound in microbial systems such as yeast. This method involves:
- Genetic Engineering: Introducing plant biosynthetic genes into yeast strains.
- Fermentation: Cultivating engineered yeast under optimized conditions to produce sanguinarine.
- In Situ Sulfation: Enzymatic sulfation occurs within the microbial host, yielding this compound directly.
Research by Zhang et al. (2024) demonstrates the biosynthesis of sanguinarine in engineered yeast, achieving titers up to 448.64 mg/L, with potential for scalable production of the sulfate form through enzymatic sulfotransferases.
Purification and Conversion to Sulfate
Regardless of the initial synthesis or extraction method, converting sanguinarine into its sulfate salt involves:
- Reaction with Sulfuric Acid: Under controlled temperature and pH, sanguinarine reacts with sulfuric acid to form this compound.
- Precipitation: The sulfate salt precipitates out of solution upon reaching supersaturation.
- Filtration and Drying: The precipitate is filtered, washed, and dried under vacuum to obtain pure this compound.
This process ensures high purity and is adaptable for large-scale manufacturing.
Data Tables Summarizing Preparation Methods
| Method | Source/Precursor | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Plant Extraction | Macleaya cordata, Sanguinaria canadensis | Powder → Solvent extraction → Acid-base purification | Natural, minimal chemical reagents | Low yield, variability |
| Chemical Synthesis | Protopine, sanguinarine chloride | Oxidation, methylation, sulfonation | Scalable, controlled conditions | Requires chemical reagents, purification steps |
| Biosynthesis | Engineered yeast | Gene insertion → Fermentation → Enzymatic sulfation | Sustainable, scalable | Complex genetic engineering, regulatory hurdles |
Research Findings and Notes
- Extraction efficiency varies depending on plant material and solvent used. Optimization of solvent polarity and extraction time improves yield.
- Chemical synthesis pathways are well-established, with sulfonation being the critical step for sulfate formation.
- Biosynthetic approaches are emerging, with recent studies demonstrating the feasibility of microbial production of sanguinarine and its derivatives, including sulfate forms, through metabolic pathway engineering.
Chemical Reactions Analysis
Redox Reactions Involving the Iminium Bond
The iminium bond (C=N⁺) in sanguinarine sulfate governs its redox behavior:
Reduction
- Undergoes NADH/NADPH-dependent reduction to form dihydrosanguinarine , a less toxic metabolite .
- Demonstrated in enzymatic systems, this reaction involves hydride transfer to the iminium carbon .
Oxidation
- Dihydrosanguinarine re-oxidizes to sanguinarine under aerobic conditions, mediated by dihydrobenzophenanthridine oxidase .
- Blue light (455 nm) accelerates oxidation via singlet oxygen generation .
| Reaction Type | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Reduction | NADH/NADPH, pH 7.4 | Dihydrosanguinarine | Detoxification pathway |
| Oxidation | O₂, light (455 nm) | Sanguinarine | Reactivation in alkaline environments |
pH-Dependent Structural Equilibrium
This compound exists in two pH-dependent forms:
- Iminium form (protonated) : Predominant at acidic pH, positively charged, and membrane-permeable .
- Alkanolamine form (deprotonated) : Neutral at physiological pH, forms stable complexes with biomolecules .
This equilibrium affects its reactivity:
- The iminium form participates in redox reactions and thiol adduct formation .
- The alkanolamine form intercalates DNA, disrupting replication and transcription .
DNA Binding
- Intercalation : The planar alkanolamine form inserts between DNA base pairs, stabilizing double-stranded structures .
- Binding affinity : Stronger for GC-rich sequences (ΔG = -8.2 kcal/mol) .
Consequences :
- Inhibits topoisomerase II and induces DNA damage .
- Explains antiproliferative effects in cancer cells .
Thiol Adduct Formation
- Nucleophilic attack by cysteine residues forms sanguinarine-thiol conjugates in proteins .
- Critical for inhibiting enzymes like Na⁺/K⁺-ATPase and cytochrome P450 .
Biosynthetic Modifications
Key enzymatic steps in sanguinarine biosynthesis:
Recent advances in synthetic biology enabled complete biosynthesis in engineered yeast using temperature-responsive intein systems .
Reactive Oxygen Species (ROS) Generation
- At high concentrations, sanguinarine induces ROS (e.g., O₂⁻, H₂O₂) in bacterial and mammalian cells .
- Mechanism : Disrupts mitochondrial electron transport, leading to oxidative stress .
- Impact : Causes lipid peroxidation, protein denaturation, and apoptosis .
Metabolic Stability and Detoxification
Scientific Research Applications
Antimicrobial Properties
Sanguinarine sulfate exhibits significant antimicrobial activity against various pathogens. Research indicates that it can enhance the effectiveness of aminoglycoside antibiotics, particularly against multi-drug resistant Gram-negative bacteria such as E. coli, Acinetobacter baumannii, and Klebsiella pneumoniae. In vitro studies have shown that the combination of sanguinarine with aminoglycosides leads to increased intracellular reactive oxygen species (ROS) levels, promoting the elimination of persister cells and biofilm formations .
Case Study: Synergistic Effects with Aminoglycosides
- Objective : To evaluate the synergistic effects of sanguinarine with aminoglycosides.
- Findings : The combination resulted in enhanced bacterial uptake of sanguinarine and improved efficacy against biofilms.
- : this compound may reduce the required dosages of aminoglycosides in clinical settings, potentially minimizing side effects .
Anticancer Activity
This compound has been extensively studied for its anticancer properties across various cancer types. It has demonstrated antiproliferative effects on numerous cancer cell lines, including prostate, breast, and colorectal cancers.
In Vitro and In Vivo Studies
- Prostate Cancer : Sanguinarine was identified as an inhibitor of survivin, a protein associated with cancer progression. It induced apoptosis in prostate cancer cells while sparing normal cells .
- Colorectal Cancer : In a rat model, sanguinarine exhibited a dose-dependent inhibition of tumor growth and enhanced apoptosis .
| Cancer Type | Effect Observed | Study Reference |
|---|---|---|
| Prostate | Inhibition of survivin; apoptosis induction | |
| Colorectal | Dose-dependent tumor growth inhibition | |
| Melanoma | Significant reduction in tumor size |
Anti-inflammatory Effects
This compound also possesses anti-inflammatory properties. Studies have shown its ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways. This suggests potential applications in treating chronic inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
- Model : LPS-induced endotoxin shock in mice.
- Outcome : Sanguinarine showed significant anti-inflammatory effects when administered via lipid nanoparticles.
- Implication : This delivery method enhances bioavailability and reduces systemic toxicity .
Angiogenesis Inhibition
Research indicates that this compound can inhibit angiogenesis, a critical factor in tumor growth and metastasis. It affects endothelial cell proliferation and migration through modulation of key signaling pathways.
Safety and Toxicology Considerations
While sanguinarine exhibits promising therapeutic effects, its potential carcinogenicity must be addressed. Studies suggest that structural modifications may enhance its safety profile without compromising efficacy . Further pharmacokinetic studies are essential to evaluate its safety in clinical applications.
Mechanism of Action
Sanguinarine sulfate exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It disrupts cell signaling pathways such as BCL-2, MAPKs, Akt, and NF-κB, leading to apoptosis and inhibition of tumor metastasis.
Antimicrobial Activity: It targets the Na+/K±ATPase transmembrane protein, disrupting cellular ion balance and leading to cell death.
Anti-inflammatory Activity: It modulates nuclear factor-κB and other inflammatory pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Comparative Enzyme Inhibition Profiles
| Compound | Target Enzyme | Kd (µM) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | AfSidA (flavin monooxygenase) | 110 ± 13 | 500 ± 90 | |
| Berberine | DNA topoisomerase I | – | 12.5* | |
| Chelerythrine | Protein kinase C | 0.7 | – |
*Values approximated from correlation studies in NCI cell lines .
Table 3: In Vivo Efficacy in Disease Models
Biological Activity
Sanguinarine sulfate is a potent alkaloid derived from the plant Sanguinaria canadensis . It exhibits a wide range of biological activities, including antimicrobial , antitumor , anti-inflammatory , and antioxidant properties. This article delves into the biological activity of this compound, supported by various studies, case analyses, and detailed research findings.
This compound's biological effects are mediated through several mechanisms:
- Induction of Apoptosis : Sanguinarine has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. This occurs via depletion of glutathione, downregulation of anti-apoptotic proteins such as Bcl-2, and activation of caspases .
- Inhibition of Tumor Growth : In vivo studies indicate that this compound can significantly reduce tumor weight and volume in animal models. For instance, treatment with sanguinarine in a DU145 prostate cancer xenograft model resulted in a marked decrease in tumor size and survivin protein expression, which is crucial for cancer cell survival .
- Regulation of Energy Metabolism : Recent research highlights sanguinarine's role in targeting the PKM2/β-catenin signaling pathway, leading to impaired aerobic glycolysis and mitochondrial bioenergetics in hepatocellular carcinoma (HCC) cells. This disruption results in energy deficits and promotes necroptosis, a form of programmed cell death .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Prostate Cancer Treatment
A study conducted on DU145 human prostate cancer cells demonstrated that this compound not only inhibited cell growth but also sensitized these cells to paclitaxel, a common chemotherapeutic agent. The treatment resulted in a significant reduction in tumor weight and survivin levels, suggesting that sanguinarine may enhance the efficacy of existing cancer therapies .
Hepatocellular Carcinoma (HCC)
In another study focusing on HCC, sanguinarine was found to inhibit tumor proliferation and metastasis while inducing necroptosis through its interaction with PKM2. This interaction diminished the aerobic glycolysis rate and disrupted mitochondrial function, highlighting its potential as a therapeutic agent for liver cancer .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that it follows a two-compartment model with rapid distribution and prolonged elimination half-lives. This profile suggests that while this compound can quickly reach target tissues, its effects can last over extended periods .
Q & A
Q. What experimental models are most appropriate for studying sanguinarine sulfate’s pro-apoptotic mechanisms in vitro?
Methodological Answer: Use human lens epithelial cells (HLEs) or cancer cell lines (e.g., HeLa) to assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye). Validate findings with caspase-3/7 activity assays and Western blotting for cleaved PARP and Bcl-2 family proteins . Include ROS scavengers (e.g., NAC) to isolate oxidative stress contributions .
Q. How should researchers standardize dosing protocols for this compound to ensure reproducibility?
Methodological Answer: Conduct dose-response curves (0.1–10 μM range) over 24–72 hours, accounting for cell-type-specific toxicity. Use solvent controls (e.g., DMSO ≤0.1%) to avoid confounding effects. Document purity (HPLC ≥95%) and storage conditions (lyophilized at -80°C) to ensure stability .
Q. What are the primary biochemical pathways targeted by this compound?
Methodological Answer: Focus on ROS-mediated mitochondrial apoptosis (e.g., cytochrome c release) and MAPK signaling (phospho-JNK/p38 quantification). Cross-validate with inhibitors (e.g., SP600125 for JNK) to confirm pathway specificity .
Advanced Research Questions
Q. How can contradictory findings on this compound’s ROS modulation be resolved?
Methodological Answer: Discrepancies may arise from cell-type variability or assay conditions. Use standardized ROS probes (DCFH-DA) with concurrent viability assays. Compare results across multiple models (e.g., normal vs. transformed cells) and publish raw data for meta-analysis .
Q. What strategies optimize this compound’s bioavailability in preclinical models?
Methodological Answer: Employ nanoparticle encapsulation (e.g., PLGA) to enhance solubility and reduce off-target effects. Validate pharmacokinetics via LC-MS/MS in plasma/tissue homogenates. Monitor toxicity markers (ALT/AST, creatinine) in rodent models .
Q. How should researchers address gaps in understanding this compound’s off-target effects?
Methodological Answer: Perform kinome-wide profiling or CRISPR-Cas9 screens to identify secondary targets. Integrate transcriptomic data (RNA-seq) with pathway analysis tools (IPA, DAVID) to map signaling crosstalk .
Data Interpretation and Reporting
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc corrections (Tukey’s test) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .
Q. How can conflicting results in MAPK pathway activation be reconciled across studies?
Methodological Answer: Standardize phospho-antibody validation (e.g., peptide blocking assays) and normalize to total protein levels. Consider temporal dynamics (e.g., transient vs. sustained phosphorylation) and cross-talk with PI3K/AKT pathways .
Ethical and Reproducibility Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
